5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-11(8-14(9-13)21-2)15(19)17-5-6-18-12(10-17)3-4-16-18/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIPLBEGHKBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with a pyrazole derivative in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in several areas:
- Antifungal Activity : Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antifungal properties. For instance, modifications of pyrazol-5-yl-benzamide derivatives demonstrated effective control against plant pathogens such as Valsa mali, with median effective concentrations (EC50) indicating strong antifungal activities. Compounds derived from this class showed lower resistance frequencies compared to traditional antifungal agents like tebuconazole .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. Its structural components allow for interactions with enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that pyrazolo derivatives may inhibit cancer cell proliferation. The mechanism involves interaction with specific molecular targets that regulate cell growth and apoptosis. Further research is needed to elucidate the specific pathways affected by this compound .
Case Studies
Several case studies provide insights into the practical applications of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:
- Study on Antifungal Resistance : A study demonstrated that specific derivatives exhibited reduced resistance development in fungal strains compared to conventional treatments. This highlights the potential of these compounds in agricultural applications where resistance is a growing concern .
- In Vitro and In Vivo Efficacy : Research involving in vitro assays showed that certain derivatives had remarkable efficacy against various cancer cell lines. In vivo studies further confirmed their potential as therapeutic agents with minimal toxicity to non-target organisms such as Apis mellifera (honeybee) .
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrazolo[1,5-a]pyrazine core is highly versatile, allowing substitutions at positions 2, 3, 5, and 5. Below is a comparison of key derivatives:
Key Observations :
- Bulkier Substituents : The 3,5-dimethoxybenzoyl group in the target compound introduces steric hindrance, which may limit off-target interactions compared to smaller substituents like CF₃ or Cl .
- Hydrogen Bonding : Methoxy groups in the target compound provide hydrogen-bonding sites, a feature absent in derivatives like the 3-chloro analogue .
Pharmacological Activity
Insights :
- The target compound’s mGluR2 NAM activity is unique among the analogues reviewed, likely due to the 3,5-dimethoxybenzoyl group’s optimal size and electronic profile for receptor interaction .
- Derivatives like the 2-cyclopropyl-5-sulfonyl compound (MW 323.33) may exhibit distinct pharmacokinetic properties due to increased lipophilicity from the sulfonyl group .
Physicochemical Properties
Notes:
Biological Activity
5-(3,5-Dimethoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3,5-dimethoxybenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that pyrazolo derivatives often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many pyrazolo compounds inhibit specific enzymes that play roles in disease progression. For example, inhibition of thymidine phosphorylase (TP) has been linked to anti-tumor effects in similar compounds .
- Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication processes .
- Cytotoxic Effects : The ability to induce apoptosis in cancer cells has been documented, suggesting potential use in oncology .
Anticancer Activity
A study conducted on related pyrazolo compounds demonstrated significant anticancer activity against various human cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling pathways .
Antiviral Activity
Another investigation focused on the antiviral properties of pyrazolo compounds against dengue virus showed promising results. The study highlighted the potential for these compounds to serve as antiviral agents by disrupting viral RNA synthesis .
Enzyme Inhibition
The compound's interaction with enzymes such as TP has been explored. Inhibition of TP is crucial because it is implicated in tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo framework can enhance inhibitory potency against TP .
Case Studies
- Dengue Virus Inhibition : A series of experiments showed that derivatives of pyrazolo compounds significantly inhibited dengue virus replication. The findings indicated that structural modifications could lead to enhanced antiviral efficacy.
- Antitumor Effects : In vitro assays using human cancer cell lines (e.g., MCF-7 and K-562) revealed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Data Summary
| Biological Activity | Target | Outcome |
|---|---|---|
| Antiviral | Dengue Virus | Significant inhibition of viral replication |
| Anticancer | Various Human Cell Lines | Induction of apoptosis and inhibition of proliferation |
| Enzyme Inhibition | Thymidine Phosphorylase | Potent inhibitor leading to reduced tumor growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
